molecular formula C19H24Cl2N4O B2821467 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 1049445-55-7

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No.: B2821467
CAS No.: 1049445-55-7
M. Wt: 395.33
InChI Key: QQIUDVGMRSJRED-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with dichloro groups and a side chain containing a pyrrole and piperazine moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dichloro substituents through halogenation reactions. The side chain can be constructed separately and then attached to the benzamide core via amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and piperazine moieties.

    Reduction: Reduction reactions may target the dichloro groups or the amide bond.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the dichloro positions.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a ligand for receptor binding studies is of particular interest.

Medicine: The compound’s pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, and its structure can be optimized for improved efficacy and safety.

Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    3,4-dichloro-N-(2-(1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide: Lacks the methyl group on the pyrrole ring.

    3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide: Lacks the piperazine moiety.

Uniqueness: The presence of both the pyrrole and piperazine moieties in 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide distinguishes it from similar compounds. This unique combination contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N4O/c1-23-8-10-25(11-9-23)18(17-4-3-7-24(17)2)13-22-19(26)14-5-6-15(20)16(21)12-14/h3-7,12,18H,8-11,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIUDVGMRSJRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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